

Application Notes and Protocols: The m-Tolyltetrazolium Red (MTT) Cell Viability Assay

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Compound of Interest

Compound Name: *m-Tolyltetrazolium Red Formazan*

Cat. No.: *B13809543*

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Abstract

The m-Tolyltetrazolium Red (MTT) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.^[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals. It delves into the core principles of the MTT assay, offers detailed, field-proven protocols for both adherent and suspension cells, and discusses critical considerations for data interpretation and troubleshooting. By explaining the causality behind experimental choices, this document aims to equip users with the expertise to perform robust and reliable cell viability assessments.

Introduction: The Principle of the MTT Assay

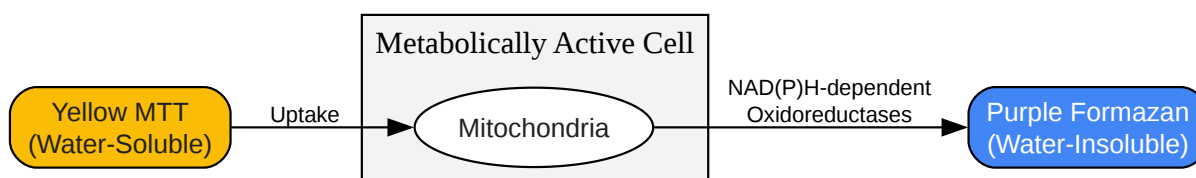
The MTT assay is a widely adopted method in cell biology, pharmacology, and toxicology for evaluating cellular responses to various stimuli.^{[1][2]} Its utility spans drug screening, cytotoxicity testing of potential therapeutic compounds, and the study of apoptosis and necrosis.^{[1][2]} The fundamental principle of the assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, water-insoluble formazan product.^{[3][4]}

This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria of metabolically active cells.[2][5]

Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[6] The insoluble formazan crystals are then solubilized using a suitable solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer, typically between 500 and 600 nm.[1][3]

The Enzymatic Conversion of MTT to Formazan

The core of the MTT assay is the cellular reduction of the tetrazolium ring in the MTT molecule. This process is indicative of a cell's metabolic health, as it relies on the activity of mitochondrial dehydrogenases.[5]



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Caption: Enzymatic conversion of MTT to formazan in viable cells.

Essential Reagents and Equipment

Successful execution of the MTT assay requires careful preparation of reagents and access to standard laboratory equipment.

Reagent Preparation

Reagent	Preparation and Storage	Key Considerations
MTT Reagent	Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[2] Mix thoroughly by vortexing or sonication to ensure complete dissolution.[2] Filter-sterilize the solution and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[6]	MTT is light-sensitive; always store it in a light-protected container.[5] Discard the solution if it appears blue or green, as this indicates degradation.[7]
Solubilization Solution	Common solvents include dimethyl sulfoxide (DMSO), acidified isopropanol, or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.[3] A frequently used solution is 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, adjusted to a pH of 4.7.[6]	The choice of solvent can impact the speed and completeness of formazan dissolution.[4] Ensure the solvent is compatible with the microplate material.
Cell Culture Medium	Use the appropriate complete growth medium for the cell line being tested. For the MTT incubation step, serum-free and phenol red-free medium is often recommended to reduce background absorbance.[2][8]	Phenol red can interfere with absorbance readings, and serum components can sometimes interact with the MTT reagent.[5][9]

Required Equipment

- Humidified incubator (37°C, 5% CO₂)
- Laminar flow hood for sterile cell culture work

- Multi-well spectrophotometer (plate reader) capable of measuring absorbance between 500-600 nm[1]
- Inverted microscope for cell visualization
- Standard cell culture flasks, plates (96-well, flat-bottom plates are typical), and consumables
- Multichannel pipette for accurate and efficient liquid handling
- Orbital shaker for aiding in formazan solubilization[2]

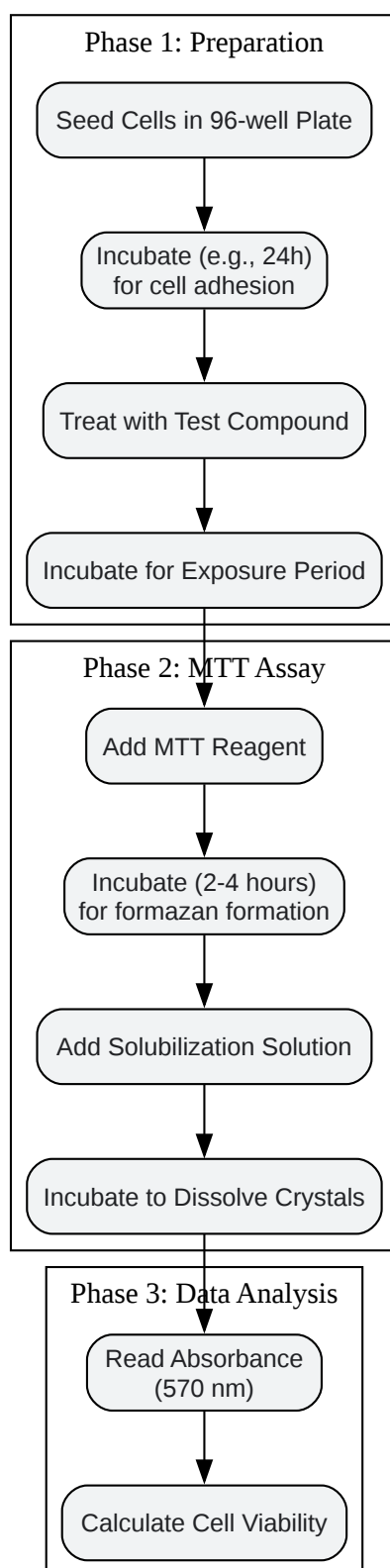
Experimental Workflow: A Step-by-Step Protocol

The following protocols provide a detailed workflow for performing the MTT assay with both adherent and suspension cells. It is crucial to optimize cell seeding density and incubation times for each specific cell line to ensure results fall within the linear range of the assay.[10]

Assay Optimization: Determining Optimal Cell Seeding Density

Before conducting experiments with test compounds, it is essential to determine the optimal number of cells per well. This ensures that the absorbance values are within the linear range of detection (typically 0.75 to 1.25 O.D.).[7][10]

- Prepare a Cell Suspension: Harvest cells that are in the logarithmic growth phase.[5]
- Create Serial Dilutions: Prepare a series of cell dilutions in culture medium.
- Plate the Cells: Seed the different cell densities in a 96-well plate in triplicate.
- Incubate: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Perform MTT Assay: Follow the standard MTT protocol as described below.
- Plot the Data: Plot the absorbance values against the number of cells per well. The optimal cell number will be within the linear portion of this curve.[10]



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Caption: General workflow of the MTT cell viability assay.

Protocol for Adherent Cells

- Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[\[8\]](#)[\[11\]](#)
- Treatment: Remove the medium and add fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Carefully aspirate the treatment medium. Add 50 μ L of serum-free medium and 50 μ L of MTT solution (final concentration 0.5 mg/mL) to each well.[\[11\]](#)[\[12\]](#)
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[\[10\]](#)
- Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals.[\[8\]](#) Add 100-150 μ L of the solubilization solution (e.g., DMSO) to each well.[\[11\]](#)[\[12\]](#)
- Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[\[2\]](#) Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[\[2\]](#)[\[4\]](#)

Protocol for Suspension Cells

- Cell Seeding and Treatment: Seed cells in a 96-well plate at the optimal density and immediately add the test compounds.
- Incubation: Incubate for the desired exposure period.
- MTT Addition: Add 10 μ L of MTT reagent per 100 μ L of cell culture.[\[10\]](#)
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
- Cell Pelleting (Optional but Recommended): Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.[\[5\]](#) Carefully aspirate the supernatant.

- Solubilization: Add 100-150 μ L of the solubilization solution to each well and resuspend the cell pellet gently.
- Absorbance Reading: Measure the absorbance at 570 nm.

Data Analysis and Interpretation

The absorbance values obtained from the plate reader are directly proportional to the number of viable cells.

Calculating Cell Viability

Cell viability is typically expressed as a percentage of the control (untreated cells).

Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

It is important to subtract the average absorbance of the blank wells (medium only, no cells) from all other readings before performing this calculation.^[2]

Interpreting the Results

- High Absorbance: A high absorbance value correlates with a high number of metabolically active cells, indicating high viability or cell proliferation.^[5]
- Low Absorbance: A low absorbance value suggests a reduction in metabolic activity, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).^[5]

Troubleshooting and Key Considerations

While the MTT assay is robust, several factors can influence the results and lead to inaccuracies.

Issue	Potential Cause(s)	Recommended Solution(s)
High Background Absorbance	<ul style="list-style-type: none"> - Contamination of the culture medium.[5]- Degradation of the MTT reagent.[5]- Presence of reducing agents (e.g., phenol red, ascorbic acid) in the medium.[5][9] 	<ul style="list-style-type: none"> - Use fresh, sterile reagents and medium.[5]- Use serum-free and phenol red-free medium during the MTT incubation step.[2][9]- Include a "reagent blank" control (MTT reagent in medium without cells) to assess background.[4]
Low Absorbance/Weak Signal	<ul style="list-style-type: none"> - Cell number is too low.[10]- Incubation time with MTT is too short.[10]- Incomplete solubilization of formazan crystals.[5] 	<ul style="list-style-type: none"> - Optimize cell seeding density.[10]- Increase the incubation time with the MTT reagent.[10]- Ensure complete dissolution of formazan by increasing shaking time or gentle pipetting.[2]
Inconsistent Results/High Variability	<ul style="list-style-type: none"> - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete mixing of reagents. 	<ul style="list-style-type: none"> - Use a multichannel pipette for consistent liquid handling.- To minimize the edge effect, avoid using the outer wells of the plate or fill them with sterile PBS.- Ensure thorough mixing after adding the solubilization solution.
Interference from Test Compounds	<ul style="list-style-type: none"> - Colored compounds that absorb light at 570 nm.- Compounds with reducing or oxidizing properties that can directly interact with MTT.[5] 	<ul style="list-style-type: none"> - Include a control well with the test compound in cell-free medium to check for direct absorbance.- Consider alternative viability assays if significant interference is observed.[5]

Limitations and Alternatives

It is crucial to recognize that the MTT assay measures metabolic activity, which is an indirect measure of cell viability.[5] Conditions that alter a cell's metabolic state without causing cell death can lead to misleading interpretations.[9]

Key Limitations

- **Metabolic Interference:** The rate of MTT reduction can be affected by the physiological state of the cells and culture conditions like pH and glucose concentration.[13]
- **Toxicity of MTT:** Prolonged exposure to MTT can be toxic to some cell lines.[14]
- **Endpoint Assay:** The MTT assay requires cell lysis for formazan solubilization, making it an endpoint assay that does not allow for continuous monitoring of cell viability.[2]
- **Chemical Interference:** Various compounds, including antioxidants like ascorbic acid and sulfhydryl-containing compounds, can interfere with the assay chemistry.[13][15]

Alternative Assays

Assay	Principle	Advantages over MTT
XTT, MTS, WST-1	Reduction of other tetrazolium salts to a water-soluble formazan.[3]	Produces a soluble product, eliminating the need for a solubilization step and reducing the number of handling steps.[2]
Resazurin (AlamarBlue)	Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.	Faster, less toxic, and allows for continuous monitoring of cell viability.[2]
ATP-based Assays	Quantifies ATP, which is present only in metabolically active cells, using a luciferase-based reaction.	Generally more sensitive than tetrazolium assays and has a simpler "add-mix-measure" protocol.[13]

Conclusion

The MTT assay remains a valuable and widely used tool for assessing cell viability and cytotoxicity in a high-throughput format. Its simplicity and cost-effectiveness make it an attractive choice for many research applications. However, a thorough understanding of its principles, limitations, and the factors that can influence its outcome is paramount for generating accurate and reproducible data. By carefully optimizing protocols, including appropriate controls, and critically interpreting the results, researchers can confidently employ the MTT assay as a robust method in their scientific investigations.

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